![molecular formula C15H15FO3 B5767681 {4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)
{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol, also known as FBM, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. FBM belongs to a class of compounds called benzyl ethers, which are commonly used in drug development due to their ability to modulate the activity of various biological targets.
Mechanism of Action
The mechanism of action of {4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol is primarily mediated through its interaction with various biological targets, including enzymes, receptors, and cellular signaling pathways. This compound achieves this by binding to specific sites on these targets and modulating their activity in a manner that is beneficial for the desired therapeutic effect.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various preclinical models of disease. These effects include the modulation of gene expression, the inhibition of cell proliferation, the induction of apoptosis, and the activation of cellular defense mechanisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol in lab experiments is its ability to modulate the activity of various biological targets in a highly specific manner, which allows for the precise manipulation of cellular processes. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has been shown to exhibit some degree of off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on {4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol, including the development of more efficient synthesis methods, the identification of new biological targets, and the exploration of its potential applications in various disease models. Additionally, there is a need for further research on the pharmacokinetic and toxicological properties of this compound, in order to better understand its potential for clinical use.
Synthesis Methods
The synthesis of {4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol can be achieved through a multistep process that involves the reaction of 2-fluorobenzyl alcohol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by a final oxidation step with chromium trioxide to yield the desired product.
Scientific Research Applications
{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and drug discovery. In cancer therapy, this compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. This compound achieves this by inhibiting the activity of a key enzyme called histone deacetylase, which plays a critical role in the regulation of gene expression.
In neuroprotection, this compound has been shown to protect neurons against oxidative stress and inflammation, both of which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound achieves this by activating a cellular pathway known as the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.
properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYINGJSAKSRTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

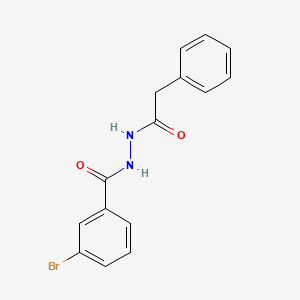
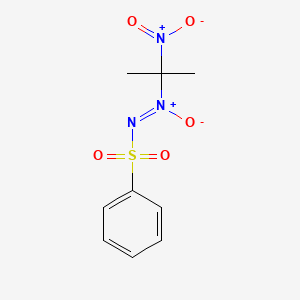
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
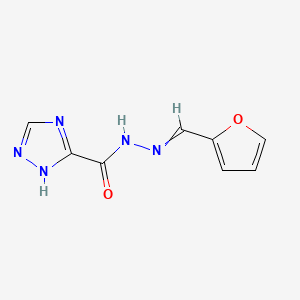
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
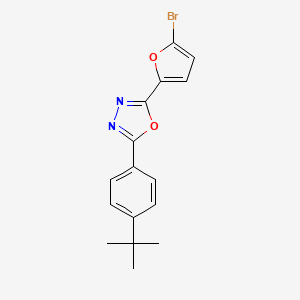
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5767670.png)
![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5767689.png)
![4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5767697.png)
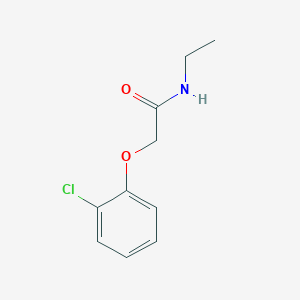
![2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5767704.png)